![molecular formula C11H10N2O2 B1392165 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1248408-55-0](/img/structure/B1392165.png)
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, also known as M5PC, is an organic compound that has a wide range of applications in both scientific research and industry. M5PC is a relatively new compound and is gaining popularity due to its unique properties.
Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as “2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid”, have been studied for their potential anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial properties . Therefore, “2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid”, being a pyrimidine derivative, might also have potential antimicrobial applications.
Antiviral Activity
Pyrimidine derivatives have also been reported to have antiviral properties . This suggests that “2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid” could potentially be used in the development of antiviral drugs.
Antitumor Activity
Compounds containing a pyrimidine core are known to exhibit diverse types of biological and pharmaceutical activities, including antitumor effects . Therefore, “2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid” might also have potential antitumor applications.
Agrochemical Applications
Trifluoromethyl-pyridine (TFMP) derivatives have been used in the agrochemical industry for the protection of crops from pests . Given the structural similarity of “2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid” to TFMP, it might also have potential agrochemical applications.
Anticonvulsant Activity
Thiazolidine motifs, which are similar to the pyrrole motif in “2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid”, are known to have anticonvulsant properties . Therefore, this compound might also have potential anticonvulsant applications.
properties
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(14)15)6-10(13-7)8-2-4-12-5-3-8/h2-6,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHAENOTAMOHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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